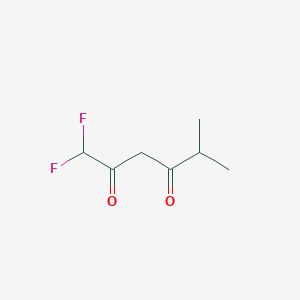
1,1-Difluoro-5-methylhexane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-5-methylhexane-2,4-dione: is an organic compound with the molecular formula C7H10F2O2 It is a fluorinated derivative of hexane-2,4-dione, characterized by the presence of two fluorine atoms at the 1-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Difluoro-5-methylhexane-2,4-dione can be synthesized through several methods. One common approach involves the fluorination of 5-methylhexane-2,4-dione using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction typically occurs under mild conditions, with the fluorinating agent added dropwise to a solution of 5-methylhexane-2,4-dione in an inert solvent like dichloromethane. The reaction mixture is then stirred at room temperature until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluoro-5-methylhexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with substituted functional groups in place of fluorine atoms.
Scientific Research Applications
1,1-Difluoro-5-methylhexane-2,4-dione has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. It is also employed in the study of reaction mechanisms involving fluorinated intermediates.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,1-difluoro-5-methylhexane-2,4-dione involves its interaction with molecular targets through its fluorine atoms and carbonyl groups. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The carbonyl groups can participate in nucleophilic addition reactions, making the compound a versatile intermediate in various biochemical pathways.
Comparison with Similar Compounds
1,1,1-Trifluoro-5-methylhexane-2,4-dione: Contains an additional fluorine atom at the 1-position, which can influence its reactivity and applications.
5-Methylhexane-2,4-dione: Lacks fluorine atoms, making it less reactive in certain chemical reactions compared to its fluorinated derivatives.
Uniqueness: 1,1-Difluoro-5-methylhexane-2,4-dione is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity. These properties make it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C7H10F2O2 |
|---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
1,1-difluoro-5-methylhexane-2,4-dione |
InChI |
InChI=1S/C7H10F2O2/c1-4(2)5(10)3-6(11)7(8)9/h4,7H,3H2,1-2H3 |
InChI Key |
UQHZVKZQGUUKKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13073063.png)

![tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B13073067.png)
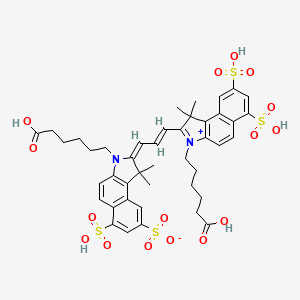
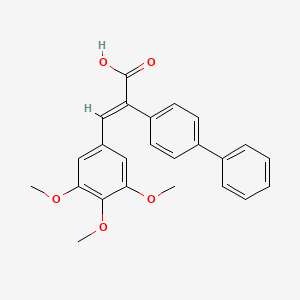
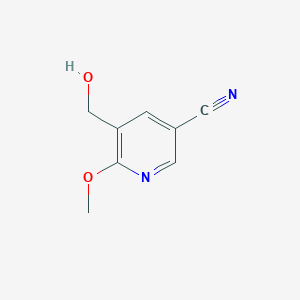
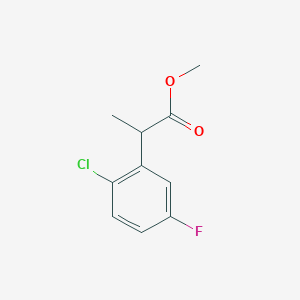
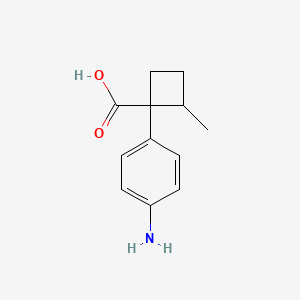
![2-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13073106.png)
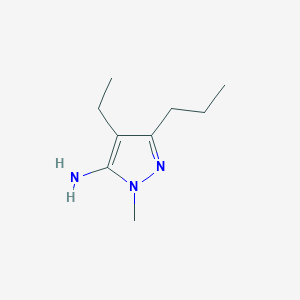

![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13073133.png)
![1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13073139.png)

